![molecular formula C16H21BrClNO B12631281 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-76-5](/img/structure/B12631281.png)
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[55]undecane is a synthetic organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage This particular compound features a spiro linkage between a phenoxy group and an azaspiro undecane moiety, with bromine and chlorine substituents on the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the phenoxy precursor. The phenoxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound under basic conditions. The resulting phenoxy compound is then subjected to further reactions to introduce the bromine and chlorine substituents.
The azaspiro undecane moiety can be synthesized through a series of cyclization reactions. One common approach involves the reaction of a suitable diamine with a dihalide compound, leading to the formation of the spiro linkage. The final step involves coupling the phenoxy and azaspiro undecane moieties under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This can include the use of continuous flow reactors for improved reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenoxy ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include phenoxy derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products include phenoxy oxides or quinones.
Reduction: Products include dehalogenated phenoxy compounds.
Coupling Reactions: Products include biaryl compounds or extended spiro structures.
Applications De Recherche Scientifique
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies and biochemical assays are commonly used to elucidate these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A related spiro compound with similar structural features but lacking the phenoxy group and halogen substituents.
3,9-Diazaspiro[5.5]undecane: Another spiro compound with different substituents on the spiro linkage, leading to variations in reactivity and applications.
Spiro[5.5]undecane Derivatives: A broad class of compounds with diverse substituents on the spiro linkage, each exhibiting unique chemical and biological properties.
Uniqueness
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane stands out due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can significantly influence its reactivity and potential applications. The combination of the phenoxy group with the azaspiro undecane moiety also imparts unique structural and electronic properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918644-76-5 |
|---|---|
Formule moléculaire |
C16H21BrClNO |
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
9-(3-bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H21BrClNO/c17-14-11-13(1-2-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2 |
Clé InChI |
IHYCYXHWGZXVNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)Br)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




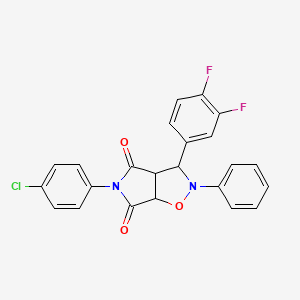
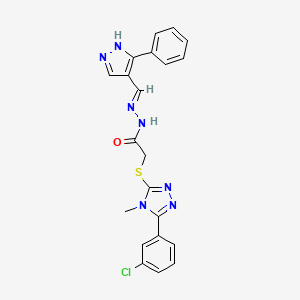
![8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine](/img/structure/B12631236.png)
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)

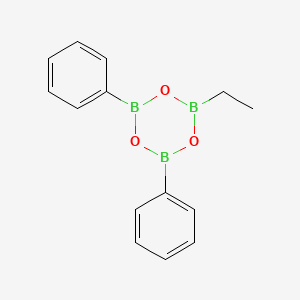
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
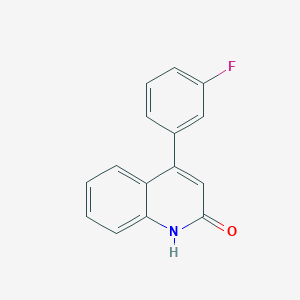
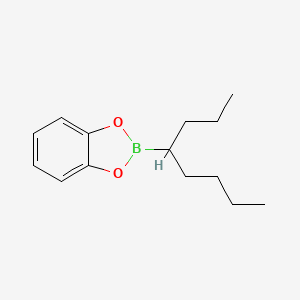
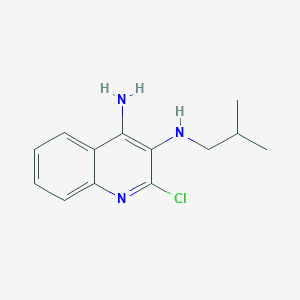
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
